- An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system, Chemical Communications (Cambridge, 2004, (6), 734-735
Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
N.o CAS:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26
1,3-Dioxolan-2-one, 4-propyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3-Dioxolan-2-one, 4-propyl-
- 4-propyl-1,3-dioxolan-2-one
- 4-Propyl-1,3-dioxolan-2-one (ACI)
- Carbonic acid, cyclic propylethylene ester (7CI)
- Carbonic acid, propylethylene ester (6CI)
- 1,2-Pentanediol carbonate
- 1,2-Pentylene carbonate
- 4-Propyl-1,3-dioxolidin-2-one
- SCHEMBL164146
- DTXSID30548405
- CS-0134586
- E81658
- AS-82213
- 89489-56-5
- 1,3-Dioxolan-2-one,4-propyl
-
- Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
- Chave InChI: AUXJVUDWWLIGRU-UHFFFAOYSA-N
- SMILES: O=C1OC(CCC)CO1
Propriedades Computadas
- Massa Exacta: 130.062994177g/mol
- Massa monoisotópica: 130.062994177g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 2
- Complexidade: 111
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.5
- Superfície polar topológica: 35.5Ų
1,3-Dioxolan-2-one, 4-propyl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P008882-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$161.00 | 2024-04-20 | |
| 1PlusChem | 1P008882-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$625.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 5g |
$660 | 2024-06-07 | |
| A2B Chem LLC | AD83106-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$56.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$175.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$694.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2025-02-24 |
1,3-Dioxolan-2-one, 4-propyl- Método de produção
Método de produção 1
Condições de reacção
1.1 1 h, 125 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline , Zinc triflate Solvents: N-Methyl-2-pyrrolidone ; 3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referência
- Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide, Green Chemistry, 2020, 22(13), 4231-4239
Método de produção 3
Condições de reacção
1.1 Catalysts: 1852525-54-2 ; 1 MPa, 120 °C; 3 h, 120 °C
Referência
- Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5], RSC Advances, 2015, 5(83), 67886-67891
Método de produção 4
Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide , Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ; 12 h, 1 atm, rt
Referência
- Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2, Organometallics, 2019, 38(18), 3429-3435
Método de produção 5
Condições de reacção
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ; 24 h, 60 °C
1.2 1 atm, 60 °C → rt
1.2 1 atm, 60 °C → rt
Referência
- Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions, Green Chemistry, 2016, 18(17), 4611-4615
Método de produção 6
Condições de reacção
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ; 10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referência
- CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650
Método de produção 7
Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide , 2414116-88-2 ; 24 h, 40 °C
Referência
- Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation, Chemistry - A European Journal, 2020, 26(20), 4510-4514
Método de produção 8
Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ; 1 atm, rt
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
Referência
- Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions, New Journal of Chemistry, 2020, 44(27), 11817-11823
Método de produção 9
Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ; 1 atm, 25 °C
Referência
- Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode, RSC Advances, 2015, 5(30), 23189-23192
Método de produção 10
Condições de reacção
1.1 Catalysts: Triethylene glycol , Potassium iodide ; 24 h, 1 atm, 40 °C
Referência
- Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840
Método de produção 11
Condições de reacção
1.1 Catalysts: Dicobalt octacarbonyl ; 1 h, 180 °C
Referência
- Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8, Russian Journal of Organic Chemistry, 2014, 50(7), 948-952
Método de produção 12
Condições de reacção
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ; 5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
1.2 24 h, 1 atm, 40 °C
Referência
- Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301
Método de produção 13
Condições de reacção
1.1 Catalysts: 2097081-09-7 ; 2 h, 0.8 MPa, 100 °C
Referência
- Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates, Catalysis Letters, 2017, 147(6), 1453-1463
Método de produção 14
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine , Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ; 5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referência
- Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases, European Journal of Organic Chemistry, 2004, (14), 3080-3089
Método de produção 15
Condições de reacção
1.1 Catalysts: Zinc iodide , Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ; 12 h, rt
1.2 rt
1.2 rt
Referência
- Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions, Green Chemistry, 2018, 20(23), 5285-5291
Método de produção 16
Condições de reacção
1.1 Catalysts: Potassium bromide , Cobalt dinitrate , 2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ; 5 h, 0.6 MPa, 100 °C
Referência
- Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions, Applied Organometallic Chemistry, 2020, 34(3),
Método de produção 17
Condições de reacção
1.1 Catalysts: Dichloromethane , Niobium pentoxide Solvents: Dimethylformamide ; 12 h, 5 MPa, 423 K; 423 K → rt
Referência
- Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205
Método de produção 18
Condições de reacção
1.1 Solvents: Tetraethylammonium tetrafluoroborate , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
Referência
- Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549
1,3-Dioxolan-2-one, 4-propyl- Raw materials
1,3-Dioxolan-2-one, 4-propyl- Preparation Products
1,3-Dioxolan-2-one, 4-propyl- Literatura Relacionada
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente